タキシレシノール

説明

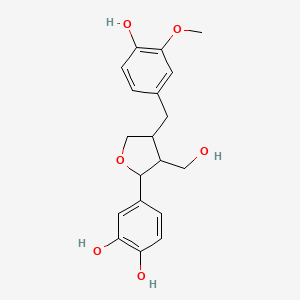

4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is a natural product found in Taxus cuspidata, Taxus wallichiana, and other organisms with data available.

科学的研究の応用

抗がん活性

タキシレシノールは、抗がん活性を示すことが明らかになっています。 タキシレシノールは、薬効で知られる植物種であるイチイ属のタックス・ワリチアナの1つのリグナンです {svg_1}. タキシレシノールおよび関連するリグナンの抗がん活性は、がん治療におけるその潜在的な用途を示しています {svg_2}.

フェノール性構成成分

タキシレシノールは、イトスギ属のタックス・クスピダータ(別名、イチョウ)の根に含まれるフェノール性構成成分の1つです {svg_3}. タキシレシノールを含むこれらのフェノール性構成成分は、植物の防御機構において重要な役割を果たしています {svg_4}.

リグナン同定

タキシレシノールは、リグナン(ポリフェノール化合物の1種)の同定と特性評価のための科学研究に使用されています {svg_5}. タキシレシノールおよび他のリグナンのプロトンおよび炭素原子は、核磁気共鳴(NMR)分光法を使用して同定できます {svg_6}.

エナンチオマー過剰量決定

タキシレシノールのエナンチオマー過剰量は、キラル高速液体クロマトグラフィーを使用して決定できます {svg_7}. これは、エナンチオマー過剰量が化合物の生物活性に影響を与える可能性があるため、研究において重要です {svg_8}.

カルスおよび細胞懸濁培養

イチョウ属のタックス・クスピダータおよびT. バッカタのカルスおよび細胞懸濁培養では、タキシレシノールは微量に存在します {svg_9}. これは、タキシレシノールがインビトロで産生される可能性があり、研究および産業用途に役立つ可能性があることを示唆しています {svg_10}.

天然物化学

タキシレシノールは、天然物化学の分野における重要な化合物です。 タキシレシノールは、天然物の構造解析における基準化合物として使用されます {svg_11}.

作用機序

Target of Action

Taxiresinol, a lignan isolated from the heartwood of Taxus baccata , primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

Taxiresinol interacts with its target, TNF-α, by inhibiting its production by activated macrophages . Additionally, it directly inhibits apoptosis induced by TNF-α .

Biochemical Pathways

It is known that taxiresinol plays a role in the inflammatory response pathway by inhibiting the production of tnf-α . This inhibition can reduce inflammation and protect cells from apoptosis .

Pharmacokinetics

It is known that taxiresinol is orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

Taxiresinol shows significant antinociceptive activity , meaning it can reduce the sensation of pain. It also exhibits anti-inflammatory and antiallergic activities . It has been found to inhibit histamine release from the human basophilic cell line, KU812 , which can help reduce allergic reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including Taxiresinol. It is known that various environmental factors can affect the conjugation of plasmids, which can influence the spread of antibiotic resistance genes . Whether similar mechanisms apply to Taxiresinol is a topic for future research.

将来の方向性

While taxiresinol has shown promising results in preliminary studies, more research is needed to fully understand its potential therapeutic applications. Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity . This includes straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .

生化学分析

Biochemical Properties

Taxiresinol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antinociceptive activity by interacting with pain pathways . Taxiresinol interacts with enzymes involved in the lignan biosynthesis pathway, such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions are essential for the formation of lignans, which are important for plant defense mechanisms.

Cellular Effects

Taxiresinol affects various types of cells and cellular processes. In cultured cells of Taxus cuspidata and Taxus baccata, taxiresinol is present in trace amounts and is involved in the production of other polyphenols . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, taxiresinol has been shown to have antiproliferative activity against certain cancer cell lines, indicating its potential role in regulating cell growth and division .

Molecular Mechanism

The molecular mechanism of taxiresinol involves its binding interactions with specific biomolecules. Taxiresinol exerts its effects by binding to enzymes and proteins involved in pain pathways, leading to enzyme inhibition or activation . Additionally, taxiresinol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxiresinol can change over time. Studies have shown that taxiresinol is stable under certain conditions and can maintain its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects of taxiresinol on cellular function have been observed in in vitro and in vivo studies, where it has shown sustained antinociceptive and antiproliferative activities .

Dosage Effects in Animal Models

The effects of taxiresinol vary with different dosages in animal models. In studies involving male Swiss albino mice, taxiresinol exhibited significant antinociceptive activity at a dosage of 100 mg/kg . Higher doses of taxiresinol have been associated with increased efficacy, but also with potential toxic or adverse effects. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

Taxiresinol is involved in various metabolic pathways, including the lignan biosynthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for the formation of lignans. These interactions affect metabolic flux and metabolite levels, contributing to the overall metabolic profile of the organism .

Transport and Distribution

Taxiresinol is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the heartwood of Taxus species, where it exerts its biological effects. The localization and accumulation of taxiresinol are influenced by factors such as its chemical structure and interactions with cellular components .

Subcellular Localization

The subcellular localization of taxiresinol is essential for its activity and function. Taxiresinol can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that taxiresinol exerts its effects at the appropriate sites within the cell, contributing to its overall biological activity .

特性

IUPAC Name |

4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZZAHRDXCGWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670108 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-69-7 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B1152134.png)